molecular formula C17H18N4O5S B12139126 Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate

Cat. No.: B12139126
M. Wt: 390.4 g/mol
InChI Key: WBZMDMLWRBHWGK-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a triazole-based derivative characterized by two furyl substituents (2-furyl and 2-furylmethyl) attached to the 1,2,4-triazole core. Triazole derivatives are widely studied for their pharmacological applications, including antimicrobial, antitumoral, and enzyme-inhibitory effects .

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C17H18N4O5S/c1-2-24-15(23)9-18-14(22)11-27-17-20-19-16(13-6-4-8-26-13)21(17)10-12-5-3-7-25-12/h3-8H,2,9-11H2,1H3,(H,18,22)

InChI Key

WBZMDMLWRBHWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole-3-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form corresponding furans.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl groups can yield furans, while nucleophilic substitution of the ester group can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate involves its interaction with specific molecular targets. The triazole ring and furyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and analogous triazole derivatives:

Compound Name/Identifier Substituents on Triazole Core Functional Groups/Modifications Key Structural Notes References
Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate (Target) 5-(2-furyl), 4-(2-furylmethyl) Ethyl ester, thioether, acetylamino Dual furyl groups enhance π-π interactions -
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-benzyl, 5-(2-furyl) Acetamide, thioether Benzyl group increases hydrophobicity
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 4-phenyl, 5-(thiadiazole-thiomethyl) Sodium salt, thiadiazole ring Thiadiazole enhances enzyme interaction energy
Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate 4-(4-fluorophenyl), 5-(dimethoxybenzoyl-aminomethyl) Ethyl ester, fluorophenyl Fluorophenyl improves metabolic stability
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-(2-methoxyphenyl), 5-(3-methylbenzoyl-aminomethyl) Methoxyphenyl, methylbenzoyl Methoxy group enhances solubility
Key Observations:
  • Furyl vs. Aromatic Substituents : The target compound’s dual furyl groups may enhance π-π stacking interactions compared to benzyl () or fluorophenyl () substituents.
  • Ester vs. Amide Functional Groups : The ethyl ester in the target compound likely improves membrane permeability relative to the acetamide in .
  • Heterocyclic Variations : The thiadiazole-containing compound () exhibits higher enzyme-binding energy due to additional heteroatoms .
Target Compound:

The furyl groups may confer selectivity toward specific biological targets due to their electron-rich nature.

Comparable Compounds:
  • 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () : Exhibits broad-spectrum biological activities, including fungicidal and antitumoral effects .
  • Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (): Fluorophenyl and dimethoxy groups likely enhance metabolic stability and binding affinity .

Physicochemical Properties

  • Solubility : The target compound’s ethyl ester group may improve lipid solubility compared to sodium salts () or amides ().
  • Stability : Fluorine-containing analogs () and methoxyphenyl derivatives () are generally more resistant to oxidative degradation.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving sodium ethoxide-mediated thioether formation .

Biological Activity

Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a triazole ring, a furan moiety, and an acetylamino group, which contribute to its biological properties.

The biological activity of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can exhibit:

  • Antimicrobial Activity : Triazoles have been shown to inhibit the growth of bacteria and fungi by interfering with cell wall synthesis and metabolic processes.
  • Anticancer Properties : Compounds containing triazole rings have been studied for their potential to induce apoptosis in cancer cells and inhibit tumor growth.
  • Hypolipidemic Effects : Some studies suggest that derivatives of triazoles can lower cholesterol and triglyceride levels in animal models.

Antimicrobial Activity

Research has demonstrated that Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against common bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1716
Klebsiella pneumoniae1464
Pseudomonas aeruginosa12128

These results indicate that the compound possesses a broad spectrum of antimicrobial activity.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. The following table summarizes its effectiveness against selected cancer cell lines:

Cell Line IC50 (µM)
HCT-116 (Colon carcinoma)6.2
T47D (Breast carcinoma)27.3

These findings suggest that Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate may serve as a potential candidate for cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on Hypolipidemic Effects :
    • In a study involving Sprague-Dawley rats, a related triazole derivative was shown to reduce serum cholesterol levels by approximately 23% at a dosage of 0.05% in diet formulations. This suggests that similar compounds could be effective in managing dyslipidemia.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial involving patients with bacterial infections demonstrated that administration of triazole-based compounds resulted in significant improvement in infection resolution rates compared to standard treatments.

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